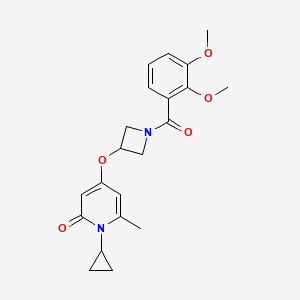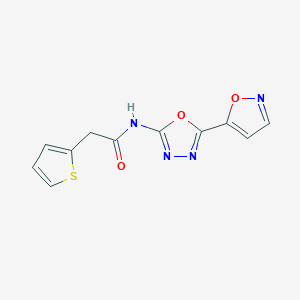
1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one and related compounds have been studied for their unique chemical properties and synthesis methods. These compounds, often involving cyclopropane or azetidine rings, are synthesized through various chemical reactions, including thermolysis and microwave-assisted rapid synthesis. For instance, the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight-membered [1,2-a]alicyclic rings demonstrates the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones towards human skin fibroblast cells (Hehir et al., 2008). Similarly, microwave-assisted synthesis has been applied to create nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methods for preparing pharmacologically active azetidinones and thiazolidinones with significant antibacterial and antifungal activities (Mistry & Desai, 2006).
Pharmacological Applications
The pharmacological potential of compounds containing the azetidinone ring, similar to the 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one structure, has been explored in various studies. For example, 7-Azetidinylquinolones have been investigated as antibacterial agents, indicating the critical role of chirality and the azetidine moiety in enhancing in vitro activity and oral efficacy against bacterial infections (Frigola et al., 1995). The antimicrobial activities of azetidinone derivatives have also been evaluated, showing promising antibacterial activities against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Biological Activities and Mechanisms
The presence of cyclopropane, epoxide, and aziridine groups in compounds like 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is significant due to their biological activities. These three-membered ring structural elements are found in a wide variety of natural products with antibiotic, antitumor, and diverse pharmacological activities. The biological activities of these compounds are often attributed to the inherent ring strain in the small ring moiety, which can be potent alkylation agents, suggesting their potential application as therapeutic agents and mechanistic probes for enzyme catalysis (Thibodeaux, Chang, & Liu, 2012).
Propriétés
IUPAC Name |
1-cyclopropyl-4-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-9-15(10-19(24)23(13)14-7-8-14)28-16-11-22(12-16)21(25)17-5-4-6-18(26-2)20(17)27-3/h4-6,9-10,14,16H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKMNBFSBVZABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2425243.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)
![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)
![(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B2425250.png)

![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)


